![molecular formula C19H20ClN5O3S B053257 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide CAS No. 122371-93-1](/img/structure/B53257.png)
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide
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Overview
Description
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide, also known as CTAF, is a chemical compound used in scientific research. It is a member of the azo dyes family and is commonly used as a biological stain.
Mechanism of Action
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide binds to biomolecules such as DNA, RNA, and proteins through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of this compound to biomolecules changes their optical properties, allowing them to be visualized under a microscope.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not affect cell viability, proliferation, or differentiation. However, it is important to note that this compound should be used in moderation as high concentrations can interfere with cellular processes.
Advantages and Limitations for Lab Experiments
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide is a versatile stain that can be used to visualize a wide range of biomolecules in cells and tissues. It is easy to use and produces clear and consistent results. However, this compound has some limitations. It is not suitable for live cell imaging as it requires fixation and permeabilization of cells. Additionally, this compound can interfere with some biochemical assays and should be used with caution in such experiments.
Future Directions
There are several future directions for the use of 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide in scientific research. One direction is the development of new this compound derivatives with improved optical properties and binding affinities. Another direction is the use of this compound in combination with other stains and imaging techniques to study complex biological processes. Additionally, this compound can be used in the development of new diagnostic and therapeutic agents for diseases such as cancer.
Synthesis Methods
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide can be synthesized by reacting 4-chloro-3-cyano-5-formyl-2-thiophenyl diazonium salt with 5'-diethylamino-2-methoxyacetanilide. The reaction takes place in the presence of a catalyst such as copper powder and is carried out in a solvent such as ethanol or water.
Scientific Research Applications
2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide is commonly used as a biological stain in scientific research. It is used to stain DNA, RNA, and proteins in cells and tissues. This compound has also been used to study the distribution and localization of enzymes, receptors, and other biomolecules in cells and tissues.
properties
CAS RN |
122371-93-1 |
---|---|
Molecular Formula |
C19H20ClN5O3S |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-[(4-chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-4-25(5-2)12-6-7-14(15(8-12)22-17(27)11-28-3)23-24-19-13(9-21)18(20)16(10-26)29-19/h6-8,10H,4-5,11H2,1-3H3,(H,22,27) |
InChI Key |
SXIKWSUXCBSFTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)COC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)COC |
Other CAS RN |
122371-93-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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